N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound is characterized by the presence of an indole moiety, a fluorophenoxyethyl group, and an azetidine ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions The process may start with the preparation of the indole-3-carbonyl chloride, which is then reacted with azetidine-3-carboxylic acid to form the azetidine-3-carboxamide intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its indole and fluorophenoxyethyl moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorophenoxy)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-(4-methoxyphenoxy)ethyl)-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide: Similar structure with a methoxy group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide may confer unique properties, such as increased metabolic stability and altered biological activity, compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-15-5-7-16(8-6-15)28-10-9-23-20(26)14-12-25(13-14)21(27)18-11-24-19-4-2-1-3-17(18)19/h1-8,11,14,24H,9-10,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDYUSTVHKFEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)NCCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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